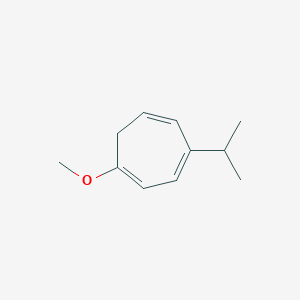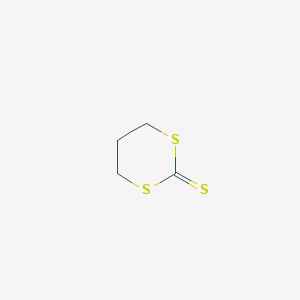
1,3-Dithiane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiane-2-thione is a sulfur-containing heterocyclic compound that has been widely used in organic synthesis and medicinal chemistry. It has a unique structure that makes it a versatile reagent for various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Dithiane-2-thione is not fully understood. It is believed to act by inhibiting enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death. It has also been suggested that 1,3-Dithiane-2-thione induces apoptosis by activating the mitochondrial pathway.
Biochemische Und Physiologische Effekte
1,3-Dithiane-2-thione has been shown to have a variety of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, 1,3-Dithiane-2-thione has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Dithiane-2-thione in lab experiments is its versatility as a reagent for various chemical reactions. It is also relatively easy to synthesize and has a high yield. However, one limitation is its toxicity, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dithiane-2-thione. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as an antibacterial and antifungal agent. Research is needed to determine its mechanism of action and potential for drug development. Finally, there is potential for the development of new synthetic methodologies using 1,3-Dithiane-2-thione as a reagent.
Synthesemethoden
1,3-Dithiane-2-thione can be synthesized by the reaction of carbon disulfide with 1,3-dithiane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by protonation. The yield of the reaction can be improved by using a solvent such as ethanol or acetonitrile.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiane-2-thione has been widely used in organic synthesis as a reagent for thiolation, thiocarbonylation, and thioesterification reactions. It has also been used in the synthesis of natural products and pharmaceuticals. In medicinal chemistry, 1,3-Dithiane-2-thione has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antifungal and antibacterial properties.
Eigenschaften
CAS-Nummer |
1748-15-8 |
|---|---|
Produktname |
1,3-Dithiane-2-thione |
Molekularformel |
C4H6S3 |
Molekulargewicht |
150.3 g/mol |
IUPAC-Name |
1,3-dithiane-2-thione |
InChI |
InChI=1S/C4H6S3/c5-4-6-2-1-3-7-4/h1-3H2 |
InChI-Schlüssel |
BVNLWJVULAZODX-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)SC1 |
Kanonische SMILES |
C1CSC(=S)SC1 |
Andere CAS-Nummern |
1748-15-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



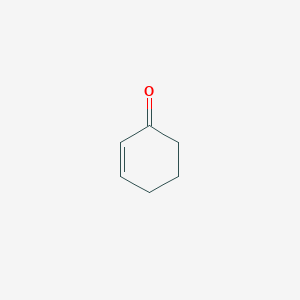
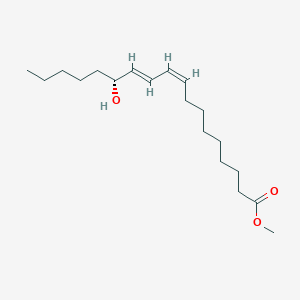
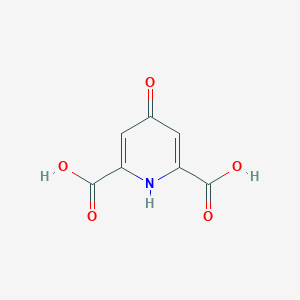
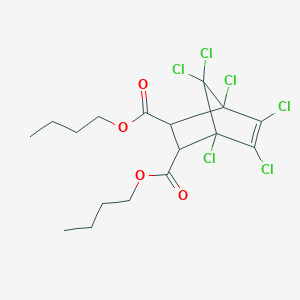
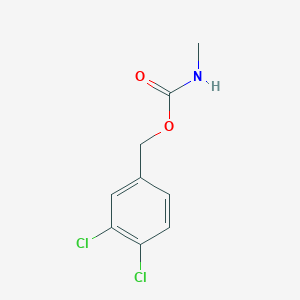
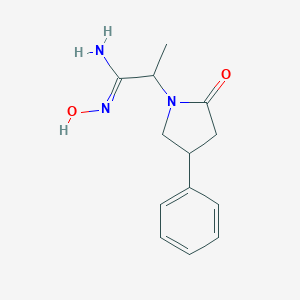
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
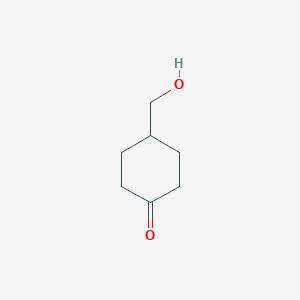
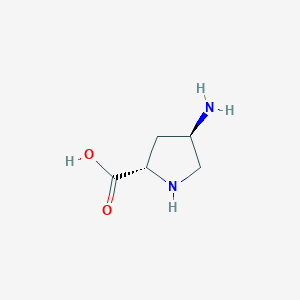
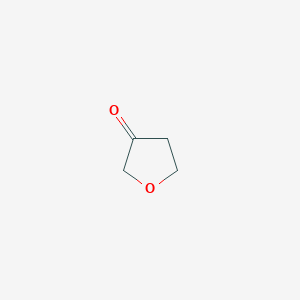
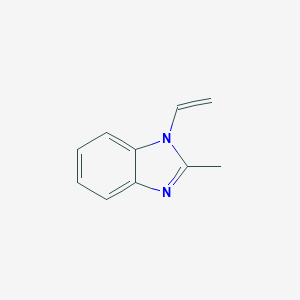
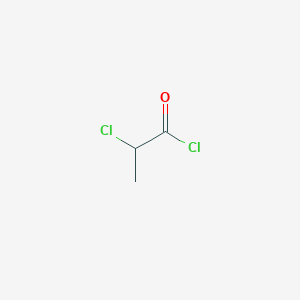
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
